molecular formula C23H18ClFN2O2 B11625760 N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-fluorobenzamide

N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-fluorobenzamide

Cat. No.: B11625760
M. Wt: 408.8 g/mol
InChI Key: SDQHMLDLPMNLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-fluorobenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzoxazole ring, a fluorobenzamide moiety, and a chloro-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-fluorobenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chloro and Fluoro Substituents: Halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI) can be employed.

    Coupling Reactions: The final step involves coupling the benzoxazole derivative with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzoxazole ring can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different benzoxazole derivatives.

Scientific Research Applications

N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-chlorobenzamide
  • N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-bromobenzamide
  • N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-iodobenzamide

Uniqueness

N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H18ClFN2O2

Molecular Weight

408.8 g/mol

IUPAC Name

N-[2-chloro-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide

InChI

InChI=1S/C23H18ClFN2O2/c1-13(2)15-6-10-21-20(11-15)27-23(29-21)16-5-9-18(24)19(12-16)26-22(28)14-3-7-17(25)8-4-14/h3-13H,1-2H3,(H,26,28)

InChI Key

SDQHMLDLPMNLOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.